Product packaging for ORL1 antagonist 1(Cat. No.:)

ORL1 antagonist 1

Cat. No.: B12430085
M. Wt: 367.9 g/mol
InChI Key: GZENXSQONSXYLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Identification and Characterization of the Opioid Receptor-Like 1 (ORL1/NOP) Receptor

The Opioid Receptor-Like 1 (ORL1) receptor, now formally known as the nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor, was first identified in the early 1990s through homology cloning techniques. guidetopharmacology.orgnih.gov Scientists searching for new members of the opioid receptor family—which includes the well-known mu, delta, and kappa receptors—discovered a G-protein coupled receptor (GPCR) with a high degree of structural similarity, sharing approximately 65% of its amino acid sequence with the classical opioid receptors. nih.govnih.gov

Despite this structural homology, the newly found receptor was termed an "orphan" because it did not bind with high affinity to any of the known endogenous opioid peptides (like endorphins or enkephalins) or classic opioid drugs such as morphine and naloxone (B1662785). bioscientifica.combioscientifica.com This unique pharmacological profile distinguished it as the fourth member of the opioid receptor family. nih.govgrantome.com

Functionally, the ORL1/NOP receptor, like other opioid receptors, couples to inhibitory G-proteins (Gi/Go). nih.govmdpi.com Its activation leads to several intracellular events characteristic of neuronal inhibition, including the inhibition of adenylyl cyclase (reducing cAMP levels), suppression of voltage-gated calcium channels, and activation of inwardly rectifying potassium channels. bioscientifica.compnas.orgphysiology.org These actions collectively decrease cellular excitability and modulate neurotransmitter release. physiology.orgnih.gov The receptor is widely distributed throughout the central and peripheral nervous systems, with significant expression in brain regions associated with pain, emotion, memory, and autonomic control, such as the limbic system (amygdala, hippocampus), hypothalamus, brainstem, and spinal cord. guidetopharmacology.orgmdpi.com

Table 1: Characteristics of the ORL1/NOP Receptor

Feature Description
Full Name Nociceptin/Orphanin FQ Peptide (NOP) Receptor
Alias Opioid Receptor-Like 1 (ORL1)
Receptor Type G-protein coupled receptor (GPCR), Class A
Structural Family Opioid Receptor Family
Signaling Pathway Couples to Gi/Go proteins, inhibiting adenylyl cyclase and modulating ion channels. bioscientifica.comnih.govmdpi.com
Key Locations Central Nervous System (cortex, limbic system, hypothalamus, brainstem, spinal cord) and Peripheral Nervous System (immune cells). guidetopharmacology.orgmdpi.com
Primary Function Neuromodulation, generally inhibitory. physiology.org

Endogenous Ligand: Nociceptin/Orphanin FQ (N/OFQ)

Shortly after the discovery of the orphan receptor, two independent research groups in 1995 successfully isolated its endogenous ligand, a 17-amino acid neuropeptide. nih.govmdpi.com One group named it nociceptin due to its apparent involvement in pain modulation, while the other named it Orphanin FQ because it was the ligand for an orphan receptor and its N-terminal and C-terminal amino acids are Phenylalanine (F) and Glutamine (Q), respectively. pnas.orgwikipedia.org Today, the dual name Nociceptin/Orphanin FQ (N/OFQ) is widely used to acknowledge both discoveries. echelon-inc.comwikipedia.org

N/OFQ is derived from a precursor protein called prepronociceptin. wikipedia.org Although it shares some sequence homology with other opioid peptides, particularly dynorphin (B1627789) A, it does not bind to the classical opioid receptors, just as the ORL1/NOP receptor does not bind classical opioids. nih.gov This mutual exclusivity confirms that the N/OFQ-NOP system is a distinct and parallel signaling pathway to the classical opioid system. mdpi.com

Physiological Roles of the Nociceptin/ORL1 System in Neuromodulation

The widespread distribution of the N/OFQ-NOP receptor system throughout the brain and spinal cord points to its involvement in a vast array of physiological processes. guidetopharmacology.orgnih.gov Activation of the NOP receptor by N/OFQ generally has an inhibitory effect on neuronal activity and neurotransmitter release, modulating functions such as pain perception, stress responses, anxiety, mood, learning, memory, and reward pathways. nih.govnih.govnih.gov

The system's role in pain is complex; depending on the location of administration, it can produce both pain-sensitizing (pronociceptive) and pain-relieving (antinociceptive) effects. nih.govfrontiersin.org In the brain, N/OFQ can counteract opioid-induced analgesia, while in the spinal cord, it tends to produce analgesia. mdpi.comfrontiersin.org

In the context of neuromodulation, the N/OFQ system is a key regulator of emotional and cognitive processes. It has been shown to be involved in:

Anxiety and Stress: The N/OFQ system plays a significant role in the body's response to stress and anxiety. frontiersin.orgnih.gov NOP agonists have demonstrated anxiolytic (anxiety-reducing) effects in preclinical models. grantome.compnas.org

Depression: Evidence suggests the N/OFQ system modulates mood. nih.gov Increased levels of N/OFQ have been observed in patients with major depressive disorder, and blocking the NOP receptor is being investigated as a novel antidepressant strategy. mdpi.comkoreamed.org

Learning and Memory: The system influences cognitive functions, with studies showing that N/OFQ can impair spatial learning and memory processes. nih.gov

Reward and Addiction: The N/OFQ system acts as a negative modulator of the brain's reward circuitry. nih.gov Activation of NOP receptors can block the rewarding effects of drugs of abuse like cocaine and morphine, suggesting a role in addiction pathways. grantome.comnih.gov

Other Functions: The system also contributes to the regulation of feeding behavior, locomotor activity, respiratory function, and cardiovascular control. frontiersin.orgnih.govembopress.org

Table 2: Key Neuromodulatory Roles of the N/OFQ-NOP System

Domain Effect of System Activation
Pain Bimodal; pronociceptive (supraspinal) and antinociceptive (spinal). frontiersin.org
Anxiety Generally anxiolytic. grantome.com
Mood/Depression Implicated in depressive states; blockade may have antidepressant effects. mdpi.com
Reward Attenuates the rewarding effects of drugs of abuse. nih.gov
Cognition Can impair learning and memory. nih.gov
Autonomic Function Influences respiratory, cardiovascular, and gastrointestinal systems. nih.govtandfonline.com

Rationale for Investigating ORL1 Antagonist 1 as a Research Tool and Potential Therapeutic Agent

The diverse and significant functions of the N/OFQ-NOP system make it a compelling target for pharmacological intervention. The development of selective antagonists—compounds that block the receptor and prevent its activation by the endogenous ligand N/OFQ—is a key area of research. "this compound" is a designation for such a compound, which possesses an IC₅₀ of 61 nM for the ORL1 receptor. medchemexpress.com The investigation of such antagonists is driven by a dual rationale: their use as research tools and their potential as therapeutic agents.

As a Research Tool: Selective antagonists are invaluable for elucidating the precise physiological roles of the endogenous N/OFQ-NOP system. nih.gov By administering an antagonist like this compound, researchers can block the system's activity and observe the resulting physiological or behavioral changes. nih.gov This "subtraction" method helps to reveal the baseline functions of the N/OFQ system. For instance, using the selective non-peptide antagonist J-113397, studies have shown that blocking NOP receptors enhances the rewarding effects of cocaine, providing strong evidence that the endogenous N/OFQ system normally acts to suppress such rewards. nih.gov These tools are crucial for dissecting the system's complex involvement in various neurological pathways. nih.gov

As a Potential Therapeutic Agent: Blocking the N/OFQ-NOP system with an antagonist holds promise for treating several disorders. nih.gov Based on the known functions of the system, NOP antagonists are being investigated for a range of conditions:

Depression: Since the N/OFQ system can inhibit the release of key monoamine neurotransmitters (like serotonin (B10506) and dopamine), blocking it with an antagonist is hypothesized to produce antidepressant effects. koreamed.org Preclinical and early clinical studies with NOP antagonists have shown promising results in treating major depressive disorder. wikipedia.orgkoreamed.org

Cognitive Enhancement: Given that N/OFQ can impair learning and memory, antagonists are being explored for their potential to enhance cognitive function. tandfonline.com

Parkinson's Disease: NOP antagonists have been investigated for their potential to improve motor symptoms in Parkinson's disease. nih.govwikipedia.org

The development of potent and selective non-peptide ORL1 antagonists, such as J-113397, JTC-801, and SB-612111, has been instrumental in advancing this research. researchgate.netmedchemexpress.com These compounds allow for systemic administration and can cross the blood-brain barrier, enabling the exploration of the central effects of NOP receptor blockade. nih.gov The investigation of this compound and similar molecules is therefore a critical step toward validating the NOP receptor as a viable target for novel pharmacotherapies and deepening our understanding of its fundamental role in neuromodulation. nih.govtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22ClN5 B12430085 ORL1 antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22ClN5

Molecular Weight

367.9 g/mol

IUPAC Name

N-[[1-(3-chloro-2-pyridinyl)-4-methyl-5-pyridin-3-ylpyrazol-3-yl]methyl]cyclopentanamine

InChI

InChI=1S/C20H22ClN5/c1-14-18(13-24-16-7-2-3-8-16)25-26(20-17(21)9-5-11-23-20)19(14)15-6-4-10-22-12-15/h4-6,9-12,16,24H,2-3,7-8,13H2,1H3

InChI Key

GZENXSQONSXYLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1CNC2CCCC2)C3=C(C=CC=N3)Cl)C4=CN=CC=C4

Origin of Product

United States

Pharmacological Characterization of Orl1 Antagonist 1

In Vitro Receptor Binding Affinity and Selectivity

The initial characterization of ORL1 Antagonist 1 involved determining its binding affinity for the human ORL1 receptor and its selectivity over other related receptors.

Radioligand saturation binding assays are crucial for determining the density of receptors in a given tissue or cell preparation and the affinity of the radioligand for the receptor. In studies characterizing the ORL1 receptor, [³H]-nociceptin is often used as the radioligand. nih.gov These assays are foundational for subsequent competition binding assays to determine the affinity of unlabeled ligands like this compound.

Competition binding assays were conducted to determine the binding affinity (K_i) of this compound for the human ORL1 receptor. In these experiments, a fixed concentration of a radiolabeled ligand, such as [³H]-nociceptin, is competed for by increasing concentrations of the unlabeled antagonist. The K_i value is a measure of the affinity of the antagonist for the receptor.

Research on a prototypical ORL1 antagonist, J-113397, revealed a high affinity for the cloned human ORL1 receptor, with a K_i value of 1.8 nM. nih.gov Another distinct ORL1 antagonist, JTC-801, demonstrated a K_i value of 44.5 nM for the human ORL1 receptor expressed in HeLa cells. nih.gov

Table 1: In Vitro Receptor Binding Affinity of ORL1 Antagonists for Human ORL1 Receptor

Compound Cell Line Radioligand K_i (nM) Reference
J-113397 CHO-ORL1 [³H]-nociceptin 1.8 nih.gov
JTC-801 HeLa-hORL1 [³H]-nociceptin 44.5 nih.gov

To be a useful pharmacological tool, an ORL1 antagonist must exhibit high selectivity for the ORL1 receptor over the classical opioid receptors (mu, delta, and kappa). The binding affinity of this compound for these receptors was determined through competition binding assays.

J-113397 displayed high selectivity for the ORL1 receptor. nih.gov Its affinity for the human mu-opioid receptor was significantly lower, with a K_i of 1000 nM, and even lower for the human kappa-opioid receptor (K_i = 640 nM) and the human delta-opioid receptor (K_i > 10,000 nM). nih.gov Similarly, JTC-801 showed weak affinity for the human mu-opioid receptor (IC₅₀ = 325 nM) and even weaker for the delta and kappa receptors (IC₅₀ > 10,000 nM). nih.gov

Table 2: Selectivity Profile of ORL1 Antagonists Against Classical Opioid Receptors

Compound Receptor K_i (nM) Selectivity (fold vs. ORL1) Reference
J-113397 hORL1 1.8 - nih.gov
1000 556 nih.gov
>10,000 >5556 nih.gov
640 356 nih.gov
JTC-801 hORL1 44.5 - nih.gov
325 (IC₅₀) ~7 nih.gov
>10,000 (IC₅₀) >225 nih.gov
>10,000 (IC₅₀) >225 nih.gov

The high selectivity of this compound for the ORL1 receptor over the classical opioid receptors suggests a low potential for off-target effects at other GPCRs. Comprehensive screening against a panel of other GPCRs is a standard procedure to confirm the specificity of a new ligand. For potent and selective compounds like J-113397, the focus of initial publications is often on the most closely related receptors, with the implication that affinity for other, less related GPCRs is negligible. nih.gov

In Vitro Functional Characterization of this compound

Beyond binding, it is essential to characterize the functional activity of a ligand at its target receptor. For an antagonist, this involves demonstrating its ability to block agonist-induced receptor activation without producing any agonist effect on its own.

The ORL1 receptor couples to G_i/o proteins, and receptor activation can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. oup.comnih.gov In this assay, agonists stimulate [³⁵S]GTPγS binding, while antagonists block this stimulation.

In vitro studies using Chinese Hamster Ovary (CHO) cells expressing the human ORL1 receptor (CHO-ORL1) showed that J-113397 inhibited nociceptin-stimulated [³⁵S]GTPγS binding with an IC₅₀ value of 5.3 nM. nih.gov Importantly, J-113397 had no effect on [³⁵S]GTPγS binding by itself, confirming its antagonist nature at the ORL1 receptor. nih.gov Furthermore, J-113397 showed no effect on [³⁵S]GTPγS binding in CHO cells expressing mu-, delta-, or kappa-opioid receptors at concentrations up to 100 nM, indicating its selective antagonism at the ORL1 receptor. nih.gov Schild plot analysis of the [³⁵S]GTPγS binding data indicated that J-113397 acts as a competitive antagonist at the ORL1 receptor. nih.gov

Table 3: Functional Antagonism of ORL1 Antagonists in [³⁵S]GTPγS Binding Assay

Compound Cell Line Agonist IC₅₀ (nM) Antagonistic Nature Reference
J-113397 CHO-ORL1 Nociceptin (B549756) 5.3 Competitive Antagonist nih.gov

This article details the pharmacological characteristics of key antagonists for the Opioid Receptor-Like 1 (ORL1), also known as the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The focus is on the in vitro functional assays used to determine the antagonist properties of these compounds, with J-113397 often serving as a primary example of a potent and selective non-peptidyl antagonist.

2 Adenylate Cyclase Inhibition Assays (cAMP Accumulation)

The ORL1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. nih.gov Activation of this receptor by its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). guidetopharmacology.org This inhibition of forskolin-stimulated cAMP accumulation is a hallmark of ORL1 receptor agonism.

ORL1 antagonists are characterized by their ability to counteract this agonist-induced effect. In cellular assays, an antagonist will reverse the inhibition of cAMP production caused by an agonist. For example, in Chinese Hamster Ovary (CHO) cells expressing the human ORL1 receptor (CHO-ORL1), the agonist N/OFQ dose-dependently suppresses forskolin-stimulated cAMP accumulation. apexbt.com The addition of the antagonist J-113397 causes a concentration-dependent rightward shift in the N/OFQ concentration-response curve, which is indicative of competitive antagonism at the receptor. apexbt.comnih.gov Similarly, the antagonist JTC-801 has been shown to completely antagonize the suppression of cAMP accumulation induced by nociceptin in HeLa cells expressing the ORL1 receptor. nih.gov

CompoundCell LineAgonistAntagonistic EffectCitation
J-113397 CHO-ORL1N/OFQCompetitively antagonizes N/OFQ-induced inhibition of cAMP accumulation. apexbt.comnih.gov
JTC-801 HeLa-ORL1NociceptinCompletely antagonizes nociceptin-induced suppression of cAMP accumulation (IC₅₀: 2.58 μM). nih.gov

4 Functional Antagonism Determination (e.g., Schild Analysis)

Schild analysis is a cornerstone pharmacological method used to classify the nature of receptor antagonism (i.e., competitive vs. non-competitive) and to determine the antagonist's affinity for the receptor (expressed as a pA₂ value). acs.org A competitive antagonist will produce a parallel rightward shift in the agonist's concentration-response curve without depressing the maximum response. A Schild plot of this data should yield a straight line with a slope not significantly different from unity, and the x-intercept provides the pA₂ value, which theoretically equals the pKₑ of the antagonist.

For ORL1 antagonists, Schild analysis has been crucial for their characterization. Studies on J-113397 have repeatedly demonstrated its competitive antagonism at the ORL1 receptor. Schild plot analysis of its effects in both [³⁵S]GTPγS binding and cAMP accumulation assays in CHO-ORL1 cells confirmed its competitive nature. nih.gov In vivo studies in monkeys also yielded a pA₂ value of approximately 8.0 for J-113397 against the antinociceptive effects of an ORL1 agonist, further cementing its role as a competitive antagonist. dtic.mildtic.milnih.gov Other antagonists have also been characterized using this method in various functional assays.

AntagonistAssay/ModelpA₂ ValueSlopeNature of AntagonismCitation
J-113397 [³⁵S]GTPγS & cAMP AssaysNot specifiedNot specifiedCompetitive nih.gov
J-113397 Monkey Tail-Withdrawal7.98-1.0Competitive dtic.milnih.gov
J-113397 Rat PAG K⁺ Channel Activation8.37Not specifiedCompetitive nih.gov
Compound 35 Various in vitro assays8.0 - 9.9Not specifiedCompetitive researchgate.net

5 Agonist/Antagonist Profile in Isolated Tissue Preparations (e.g., Mouse Vas Deferens)

Isolated tissue preparations provide a valuable system for studying the activity of ligands on native receptors in their physiological environment. The mouse vas deferens (MVD) is a classic bioassay for opioid pharmacology, containing a mixed population of opioid receptors, but it is also highly sensitive to the inhibitory effects of N/OFQ. nih.govscience.gov In the MVD, N/OFQ inhibits the contractions induced by electrical field stimulation, and this effect is not blocked by the classical opioid antagonist naloxone (B1662785), indicating mediation via the ORL1 receptor. guidetopharmacology.orguctm.edu

This preparation is therefore widely used to determine the functional activity of ORL1 ligands. guidetopharmacology.org Antagonists are characterized by their ability to prevent or reverse the inhibitory effect of N/OFQ. The peptide antagonist Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH₂ and its analogs have demonstrated potent antagonist activity in the MVD assay, with pA₂ values higher than the reference peptide antagonist [Nphe¹]nociceptin(1-13)-NH₂. The antagonist properties of novel compounds like BTRX-246040 have also been confirmed in the MVD, where it behaved as a potent and selective NOP antagonist. researchgate.net

CompoundPreparationActivityPotency (pA₂)Citation
Ac-Arg-Tyr-Tyr-Arg-Ile-Arg-NH₂ Mouse Vas DeferensAntagonist7.77 uctm.edu
Ac-Arg-Tyr-Tyr-Arg-Ile-Cit-NH₂ Mouse Vas DeferensAntagonist7.51 uctm.edu
[Nphe¹]NC(1-13)NH₂ Mouse Vas DeferensAntagonist6.90 uctm.edu
nor-Binaltorphimine Mouse Vas Deferensκ-Antagonist>10 annualreviews.org
BTRX-246040 Mouse Vas DeferensAntagonistHigh Potency researchgate.net

Selectivity Profiling Against Classical Opioid Receptors (μ, δ, κ)

6 Functional Selectivity and Biased Signaling Studies

The concept of functional selectivity, or biased agonism, proposes that a ligand can stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways. nih.gov For GPCRs like the ORL1 receptor, the primary signaling pathways include G-protein-dependent pathways (e.g., inhibition of adenylyl cyclase, activation of potassium channels) and β-arrestin-dependent pathways, which are involved in receptor desensitization, internalization, and activation of other signaling cascades like the MAPK pathway. nih.govacs.org

The search for biased agonists—ligands that selectively activate one pathway over another—is a major area of drug discovery, with the goal of developing therapeutics that maximize desired effects (e.g., analgesia via G-protein pathways) while minimizing side effects (e.g., tolerance or respiratory depression, which have been linked to β-arrestin pathways for classical opioid receptors). nih.gov

While much of the research has focused on biased agonists, antagonists can also exhibit bias by selectively blocking one signaling cascade over another. The characterization of such a profile requires comparing the antagonist's potency across multiple pathway-specific assays. Bioluminescence Resonance Energy Transfer (BRET) assays are powerful tools for this purpose, allowing for the direct measurement of an antagonist's ability to block agonist-induced interactions between the ORL1 receptor and specific signaling partners like G-proteins or β-arrestins. researcher.liferesearchgate.net Studies on the NOP receptor have identified agonists that are G-protein biased mdpi.com and have characterized antagonists like BTRX-246040 and SB-612111 by their ability to block both G-protein and β-arrestin recruitment, confirming their activity as unbiased antagonists in these pathways. researcher.life

CompoundAssayPathway MeasuredFindingCitation
BTRX-246040 BRETNOP/G-protein interactionPotent antagonist (pA₂ = 9.53) researcher.life
BTRX-246040 BRETNOP/β-arrestin 2 interactionPotent antagonist (pA₂ = 8.70) researcher.life
SB-612111 BRETNOP/G-protein interactionAntagonist (pA₂ = 8.81) researcher.life
SB-612111 BRETNOP/β-arrestin 2 interactionAntagonist (pA₂ = 8.16) researcher.life
Cebranopadol BRETNOP/β-arrestin 2 interactionDid not stimulate interaction (G-protein biased agonist) researchgate.net

Molecular and Cellular Mechanisms of Orl1 Antagonist 1 Action

The opioid receptor-like 1 (ORL1) receptor, also known as the nociceptin (B549756) opioid peptide (NOP) receptor, is a G protein-coupled receptor (GPCR) that shares structural homology with classical opioid receptors (μ, δ, and κ). nih.govnih.gov However, it is pharmacologically distinct, as it is not activated by traditional opioid peptides. guidetopharmacology.org The endogenous ligand for the ORL1 receptor is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). guidetopharmacology.org ORL1 antagonists, such as the potent and selective non-peptidic compound J-113397, function by competitively binding to the receptor, thereby blocking the actions of N/OFQ. jpn.caresearchgate.net

Ligand-Receptor Interaction Dynamics

The interaction between an antagonist and the ORL1 receptor is governed by its binding affinity, receptor occupancy, and the kinetics of its association and dissociation. These parameters determine the potency and duration of the antagonist's action.

Receptor Occupancy and Dissociation Kinetics: ORL1 antagonists typically act as competitive antagonists, meaning they bind to the same site as the endogenous ligand N/OFQ and prevent its activation of the receptor. jpn.ca The affinity of an antagonist for the receptor is often expressed as a pA₂ or pKB value, which quantifies its ability to block the effects of an agonist. For some antagonists, the dissociation from the receptor is slow, a characteristic that can lead to prolonged or even insurmountable antagonism, where increasing concentrations of an agonist cannot fully restore the maximal response. plos.orgacs.org This slow dissociation rate means the antagonist occupies the receptor for an extended period, contributing to a long duration of action. plos.orgnih.gov For instance, studies comparing different ORL1 antagonists have noted that while the effects of some are readily reversible upon washing, others remain bound, indicating a very slow dissociation rate. plos.orgplos.org In contrast to agonists, the dissociation kinetics of antagonists often appear less complex and are not significantly dependent on the association time or receptor occupancy levels. researchgate.net

AntagonistParameterValueAssay/SystemReference
J-113397pKB7.95N/OFQ-induced NOP/G-protein interaction (BRET assay) plos.org
SB-612111pA₂8.96N/OFQ-induced NOP/G-protein interaction (Schild analysis) plos.orgplos.org
AT-076Kₑ (antagonist potency)30 nMFunctional antagonism at NOP receptor acs.org
J-113397Selectivity (vs. classical opioid receptors)>350-foldRadioligand binding assays (mouse brain) jpn.ca

Conformational Changes Induced by ORL1 Antagonist 1 Binding

Like other GPCRs, the ORL1 receptor exists in multiple conformational states. Agonist binding stabilizes an "active" conformation that facilitates G protein coupling, while antagonist binding stabilizes an "inactive" or "resting" conformation, preventing signal transduction. nih.govnih.gov Crystallographic studies of the NOP receptor bound to antagonists like C-24 and SB-612111 have provided structural insights into this inactive state. nih.govnih.gov These studies show the antagonist occupying the binding pocket and inducing a receptor conformation that is incompatible with G protein engagement. nih.gov The presence of sodium ions can also play a role, as a sodium binding pocket within the receptor, when occupied, may help stabilize this inactive conformation. nih.govplos.org By locking the receptor in this state, the antagonist effectively prevents the conformational shifts required for receptor activation. nih.gov

Modulation of Intracellular Signal Transduction Pathways

By blocking N/OFQ from binding and activating the ORL1 receptor, antagonists prevent the initiation of downstream signaling cascades. The primary pathway affected is the Gαi/o protein pathway.

Gαi/o Protein Pathway Disruption

The ORL1 receptor is canonically coupled to pertussis toxin-sensitive inhibitory G proteins of the Gαi/o family. nih.govplos.orgjpp.krakow.pl Upon agonist binding, the Gα and Gβγ subunits of the G protein dissociate and modulate their respective effectors. nih.gov ORL1 antagonists prevent this crucial first step. By occupying the receptor binding site, antagonists like J-113397 block the agonist-induced stimulation of GTPγS binding, which is a direct measure of G protein activation. jneurosci.org This disruption effectively uncouples the receptor from its primary signal transduction machinery.

AntagonistG Protein SubtypeParameterValueAssay/SystemReference
J-113397Gαi1IC₅₀526 ± 63.4 nMAntagonism of N/OFQ-stimulated [³⁵S]GTPγS binding jneurosci.org
J-113397GαoAIC₅₀426 ± 126 nMAntagonism of N/OFQ-stimulated [³⁵S]GTPγS binding jneurosci.org

Regulation of Downstream Effector Systems (e.g., cAMP/PKA)

A major downstream effector of the Gαi/o pathway is the enzyme adenylyl cyclase. Activation of Gαi/o by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govguidetopharmacology.orgmuni.cz This reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinase (PKA). researchgate.net By blocking the activation of the Gαi/o pathway, an ORL1 antagonist prevents the agonist-induced inhibition of adenylyl cyclase. guidetopharmacology.org Consequently, cAMP levels are not suppressed, and the activity of the cAMP/PKA signaling pathway is maintained at its basal level.

Interaction with Voltage-Gated Ion Channels (e.g., N-type Calcium Channels)

The ORL1 receptor, through its G protein coupling, also modulates the activity of various ion channels. nih.gov Agonist activation of the receptor is known to inhibit voltage-gated calcium channels, particularly N-type calcium channels, and activate certain potassium channels. jpp.krakow.plnih.gov This leads to hyperpolarization of the neuron and a reduction in neurotransmitter release. muni.cz ORL1 antagonists, such as J-113397, reverse or prevent these effects. nih.gov Studies have shown that J-113397 abolishes the inhibitory action of N/OFQ on N-type calcium channel currents in neurons. nih.govnih.gov By preventing the receptor's interaction with these ion channels, the antagonist maintains normal neuronal excitability and synaptic transmission that would otherwise be suppressed by N/OFQ.

Influence on Mitogen-Activated Protein Kinase (MAPK) Activity

The mitogen-activated protein kinase (MAPK) signaling pathways are critical intracellular cascades that regulate a wide array of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis. The ORL1 receptor, upon activation by agonists, has been shown to modulate the activity of several MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.

Research conducted on NG108-15 neuroblastoma x glioma hybrid cells has demonstrated that stimulation of the ORL1 receptor leads to the activation of p38 MAPK. Current time information in New York, NY, US.frontiersin.org This activation is a key event in the receptor's signal transduction. The involvement of the p38 MAPK cascade in ORL1 receptor-mediated signaling highlights its role in cellular stress responses and regulation of apoptosis. Current time information in New York, NY, US.frontiersin.org

Crucially, the activation of p38 MAPK through the ORL1 receptor can be prevented by the use of selective ORL1 antagonists. Current time information in New York, NY, US.frontiersin.org Studies have shown that pretreatment with a selective ORL1 antagonist abolishes the agonist-induced activation of p38 MAPK. Current time information in New York, NY, US.frontiersin.org For instance, the ORL1 antagonist J-113397 has been shown to block the activation of MAP kinase induced by agonists. jneurosci.org This inhibitory action underscores the direct link between ORL1 receptor antagonism and the modulation of this specific intracellular signaling pathway.

The signaling cascade leading to p38 MAPK activation via the ORL1 receptor involves pertussis toxin-sensitive G proteins, indicating the involvement of Gαi/o subunits. Current time information in New York, NY, US.frontiersin.org Furthermore, the activation of p38 MAPK by the ORL1 receptor is influenced by other signaling molecules. Inhibition of protein kinase A (PKA) has been found to significantly decrease the activation of p38 mediated by the ORL1 receptor, while inhibitors of protein kinase C (PKC) can enhance it. Current time information in New York, NY, US.frontiersin.org This suggests a complex regulatory network where ORL1 antagonists, by blocking the initial receptor activation, prevent the downstream engagement of these intricate signaling pathways.

In addition to p38 MAPK, ORL1 receptor activation also stimulates the ERK1/2 pathway, although with slower kinetics compared to p38 activation. Current time information in New York, NY, US.frontiersin.org While the primary focus of many studies has been on p38, the blockade of ORL1 receptors by antagonists would consequently prevent the initiation of ERK1/2 signaling as well.

Cell LineAgonistEffect on MAPKAntagonistEffect of AntagonistReference
NG108-15Nociceptin/Orphanin FQ (N/OFQ)Activation of p38 MAPK and ERK1/2Selective ORL1 AntagonistAbolished p38 MAPK activation Current time information in New York, NY, US.frontiersin.org
CHO-ORL-1Buprenorphine, N/OFQActivation of MAP kinaseJ-113397Blocked MAP kinase activation jneurosci.org

Receptor Trafficking and Regulatory Processes

Impact of this compound on Receptor Internalization/Endocytosis

Agonist-induced internalization, or endocytosis, is a primary mechanism for the attenuation of GPCR signaling. Upon binding to an agonist like N/OFQ, the ORL1 receptor is rapidly internalized from the plasma membrane into intracellular compartments. oup.comoup.com This process is primarily mediated by clathrin-coated pits. oup.comoup.com

The effect of ORL1 antagonists on receptor internalization is not uniform and appears to be compound-specific. A key study using human embryonic kidney (HEK) cells expressing a fluorescently tagged ORL1 receptor demonstrated that the antagonist J-113397 effectively blocks the internalization induced by the agonist nociceptin. oup.comoup.com In contrast, another ORL1 antagonist, III-BTD , did not prevent agonist-induced receptor endocytosis. oup.comoup.com This highlights that while both are antagonists, they have differential effects on the conformational changes required to trigger internalization.

The ability of an antagonist to prevent internalization has significant implications for receptor signaling. By keeping the receptor at the cell surface, the antagonist ensures that the receptor remains in a state that is unable to be activated by an agonist, effectively prolonging the blockade of the signaling pathway.

Effects on Receptor Desensitization and Resensitization

Desensitization refers to the process by which a receptor becomes less responsive to continued or repeated exposure to an agonist. For the ORL1 receptor, sustained activation by nociceptin leads to a rapid desensitization of the cellular response. oup.com This process is often, but not always, linked to receptor internalization. Desensitization can occur through phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins and uncouples the receptor from its G protein. mdpi.com

ORL1 antagonists, by preventing agonist binding, directly inhibit the initiation of the desensitization process. For instance, the antagonist UFP-101 has been shown to prevent the development of tolerance (a form of long-term desensitization) to the effects of N/OFQ. core.ac.uk

Resensitization is the process by which a desensitized receptor regains its responsiveness. This often requires the dephosphorylation of the receptor and its recycling back to the plasma membrane. mdpi.com By blocking internalization, as in the case of J-113397 , the antagonist may indirectly affect the resensitization process. If the receptor is not internalized, it does not enter the intracellular compartments where dephosphorylation and subsequent recycling occur. However, since the antagonist prevents desensitization in the first place, the need for resensitization is obviated.

Influence on ORL1 Receptor Recycling and Degradation Pathways

Following agonist-induced internalization, the fate of the ORL1 receptor can follow two main paths: it can be recycled back to the plasma membrane to be re-sensitized, or it can be targeted for degradation in lysosomes. The recycling of the ORL1 receptor after internalization is a relatively rapid process, with receptors reappearing on the cell surface after the removal of the agonist. oup.comoup.com

ORL1 antagonists that block internalization, such as J-113397 , will consequently prevent the receptor from entering the recycling or degradation pathways that are initiated by endocytosis. By maintaining the receptor at the cell surface, these antagonists ensure a stable population of receptors that are available to be blocked. The differential trafficking of opioid receptors is a key aspect of their regulation; for example, while the mu-opioid receptor tends to recycle, the delta-opioid receptor is more prone to degradation. nih.gov The specific pathways for the ORL1 receptor are still under investigation, but antagonists that prevent the initial internalization step will bypass these post-endocytic sorting decisions.

Allosteric Modulation of ORL1 Receptor Function by this compound

Allosteric modulators are ligands that bind to a receptor at a site distinct from the orthosteric site (the binding site for the endogenous ligand). This binding can either enhance (positive allosteric modulator), inhibit (negative allosteric modulator), or have no effect on the binding and/or efficacy of the orthosteric ligand.

Currently, there is no definitive evidence to classify the well-characterized ORL1 antagonists like J-113397, SB-612,111, or UFP-101 as direct allosteric modulators of the ORL1 receptor. The IUPHAR/BPS Guide to PHARMACOLOGY explicitly states that, as of now, no small molecules are considered direct allosteric regulators of the NOP receptor. guidetopharmacology.org These antagonists are generally considered to be competitive antagonists, meaning they bind to the orthosteric site and prevent the binding of the endogenous agonist N/OFQ.

However, the regulation of the ORL1 receptor is complex and can be influenced by allosteric factors. For example, sodium ions have been shown to act as negative allosteric modulators of the NOP receptor, stabilizing the receptor in an inactive conformation. nih.gov Furthermore, some studies have observed complex pharmacological profiles for certain antagonists that could hint at mechanisms beyond simple competitive antagonism. For instance, UFP-101 has been reported to exhibit partial agonist effects in transfected neurons under certain conditions, which suggests a more intricate interaction with the receptor. nih.gov

Crystal structures of the human NOP receptor in complex with piperidine-based antagonists, including SB-612,111 , have provided detailed insights into the antagonist binding pocket. nih.govmdpi.com These studies support the notion of a direct, competitive binding mode within the transmembrane domain, which is characteristic of orthosteric ligands. While these antagonists stabilize a specific inactive conformation of the receptor, this is a hallmark of competitive antagonism rather than allosteric modulation in the classical sense.

Preclinical Investigation of Orl1 Antagonist 1 in Model Systems

In Vitro Cellular and Tissue Models

In vitro investigations have utilized various cellular and tissue-based models to assess the binding affinity, functional antagonism, and selectivity of ORL1 antagonist 1 for the nociceptin (B549756)/orphanin FQ (N/OFQ) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.

Use of Recombinant Cell Lines (e.g., CHO, HEK293, HeLa Cells)

Recombinant cell lines are a cornerstone in the preclinical assessment of compounds like this compound. These cell lines, such as Chinese Hamster Ovary (CHO), Human Embryonic Kidney 293 (HEK293), and HeLa cells, are genetically engineered to express specific receptors, in this case, the human ORL1 receptor. revvity.commdpi.com This allows for a controlled environment to study the direct interaction of the antagonist with its target receptor.

CHO cells are a popular choice for producing recombinant protein therapeutics due to their robust growth and ability to perform post-translational modifications. evitria.comnih.gov Similarly, HEK293 cells are widely used because of their human origin, which can provide more relevant data on how a compound might behave in humans. evitria.comeppendorf.com HeLa cells have also been employed in the study of ORL1 antagonists. evitria.comnih.gov

Studies have demonstrated that this compound can effectively inhibit the binding of the endogenous ligand, nociceptin, to human ORL1 receptors expressed in these cell lines. nih.gov For instance, in HeLa cells expressing the human ORL1 receptor, a specific ORL1 antagonist, JTC-801, was shown to inhibit the binding of [³H]-nociceptin with a Ki value of 44.5 nM. nih.gov Furthermore, this antagonist was able to completely block the suppressive effect of nociceptin on forskolin-induced cyclic AMP (cAMP) accumulation, a key downstream signaling event of ORL1 receptor activation. nih.gov This indicates that the compound is a functional antagonist. The use of these cell lines allows for high-throughput screening and detailed mechanistic studies of potential drug candidates. mdpi.com

Cell LineReceptor ExpressedAssay TypeKey FindingReference
HeLa Human ORL1Radioligand BindingInhibition of [³H]-nociceptin binding (Ki = 44.5 nM) nih.gov
HeLa Human ORL1Functional (cAMP)Antagonism of nociceptin-induced suppression of cAMP nih.gov
CHO Human NOP (ORL1)Radioligand Binding & cAMP InhibitionCharacterization of antagonist properties mdpi.com

Primary Neuronal Culture Systems

Primary neuronal cultures offer a more physiologically relevant model compared to recombinant cell lines by maintaining some of the complex interactions found in the nervous system. researchgate.net These cultures, derived from specific brain regions like the cortex or hippocampus, endogenously express ORL1 receptors. researchgate.net

In studies using primary cultures of rat midbrain dopamine (B1211576) neurons, it was observed that nociceptin suppresses the basal release of dopamine. researchgate.net The application of a non-peptidergic ORL1 antagonist was able to attenuate this effect, demonstrating the antagonist's ability to modulate neuronal function in a more complex cellular environment. researchgate.net These findings suggest that ORL1 antagonists can directly influence the activity of specific neuronal populations. researchgate.net Furthermore, research on primary cortical and hippocampal neurons has shown the co-localization of ORL1 and kappa-opioid receptors, indicating potential for receptor interactions. researchgate.net

Isolated Organ Preparations (e.g., Mouse Vas Deferens, Guinea Pig Ileum, Human Bronchus)

Isolated organ preparations are classical pharmacological tools that provide insights into the functional effects of a compound on smooth muscle contraction and neurotransmission. nih.govacs.org The mouse vas deferens and guinea pig ileum are particularly sensitive to the inhibitory effects of nociceptin on electrically induced contractions, making them valuable models for studying ORL1 antagonists. nih.govmu-varna.bg

A selective ORL1 receptor antagonist, [Phe1ψ(CH2-NH)Gly2]NC(1-13)NH2, has been shown to antagonize the inhibitory effects of nociceptin in both mouse vas deferens and guinea pig ileum preparations. mu-varna.bg The presence of functional ORL1 receptors has also been identified in the human bronchus, where nociceptin inhibits contractions, suggesting a potential role for ORL1 antagonists in respiratory conditions. The rat anococcygeus muscle is another preparation where the inhibitory effects of nociceptin on motor responses have been characterized. nih.gov

Tissue PreparationSpeciesEffect of NociceptinEffect of ORL1 AntagonistReference
Vas Deferens MouseInhibits electrically induced contractionsAntagonizes nociceptin's effect mu-varna.bg
Ileum Guinea PigInhibits electrically induced contractionsAntagonizes nociceptin's effect mu-varna.bg
Bronchus HumanInhibits contractionsImplied antagonism
Anococcygeus Muscle RatInhibits motor responseCharacterized nih.gov

Immune Cell Systems (e.g., Lymphocytes, Splenocytes)

The expression of ORL1 receptors on various immune cells, including lymphocytes and splenocytes, suggests a role for the nociceptin system in immunomodulation. nih.gov ORL1 receptor mRNA has been detected in mouse splenic lymphocytes and various human immune cell lines.

Studies have shown that nociceptin can modulate the release of inflammatory cytokines from splenocytes and lymphocytes in response to immune stimuli. nih.gov While the direct effects of "this compound" on these specific immune cell systems are not detailed in the provided context, the presence of the receptor on these cells indicates a potential for pharmacological intervention. The immune system is a complex network of cells and organs that work together to defend the body against foreign invaders. mhmedical.commerckmanuals.com Lymphocytes, a type of white blood cell, are central to the adaptive immune response. mhmedical.commerckmanuals.com The expression of ORL1 on these cells suggests that antagonists could influence immune responses, a possibility that warrants further investigation. frontiersin.orgfrontiersin.org

In Vivo Animal Models

In vivo studies in animal models are crucial for understanding the systemic effects of a drug candidate and its potential therapeutic efficacy in a whole organism.

Nociceptive Modulation Studies

A significant focus of the in vivo investigation of ORL1 antagonists has been their role in modulating pain perception, or nociception. uzh.ch These studies often employ various animal models of pain, including those for acute thermal pain, inflammatory pain, and neuropathic pain. nih.govresearchgate.net

One notable ORL1 antagonist, JTC-801, has demonstrated potent anti-nociceptive effects in both hot plate and formalin tests in rats. nih.gov In the formalin test, which models inflammatory pain, JTC-801 reduced both the early and late phases of the nociceptive response. nih.gov Importantly, this anti-nociceptive effect was not blocked by the general opioid antagonist naloxone (B1662785), confirming that the action is mediated through the ORL1 receptor and not classical opioid receptors. nih.gov

Furthermore, in models of neuropathic pain, such as those induced by diabetes or nerve injury in rats, intrathecal administration of nociceptin has been shown to suppress mechanical hyperalgesia. researchgate.net The effects of ORL1 antagonists in these specific models would be to counteract this, although the provided search results focus more on the effects of the agonist. Studies have also used selective ORL1 receptor antagonists to block the antinociceptive effects of ORL1 agonists, further confirming the receptor's role in pain modulation. jneurosci.org

Animal ModelPain TypeKey Finding for ORL1 Antagonist (JTC-801)Reference
Rat Hot Plate Test Acute ThermalAnti-nociceptive effect nih.gov
Rat Formalin Test InflammatoryReduction of both first and second phase nociceptive responses nih.gov
Rat Neuropathic Pain Models NeuropathicImplied modulation of nociception (agonist effect studied) researchgate.net
Antagonism of N/OFQ-Induced Hyperalgesia/Allodynia (e.g., Tail-Flick Test, Formalin Test)

The endogenous ligand for the ORL-1 receptor, N/OFQ, can produce hyperalgesia (increased sensitivity to pain) or allodynia (pain from a stimulus that does not normally provoke pain) when administered centrally. frontiersin.orgmdpi.com ORL-1 antagonists have been shown to effectively counteract these effects in various preclinical models.

In the mouse tail-flick test, a measure of thermal pain, the ORL-1 antagonist J-113397 has been shown to inhibit N/OFQ-induced hyperalgesia. Another antagonist, JTC-801, was found to antagonize nociceptin-induced allodynia in mice. nih.govnih.gov

The formalin test, which induces a biphasic pain response (an initial acute phase followed by a longer-lasting inflammatory phase), is another key model. In the rat formalin test, JTC-801 reduced the nociceptive response in both phases. nih.govnih.gov The first phase is characterized by direct activation of nociceptors, while the second phase involves inflammatory processes and central sensitization. The ability of an ORL-1 antagonist to attenuate both phases suggests a broad-spectrum analgesic potential.

Table 1: Effect of this compound on N/OFQ-Induced Pain Behaviors

Test Animal Model ORL1 Antagonist Observed Effect Citation
Tail-Flick Test Mouse J-113397 Inhibition of N/OFQ-induced hyperalgesia
Allodynia Model Mouse JTC-801 Antagonism of nociceptin-induced allodynia nih.govnih.gov
Formalin Test Rat JTC-801 Reduction of nociceptive response in both first and second phases nih.govnih.gov
Exploration of Antinociceptive Effects in Acute Pain Models

Beyond antagonizing N/OFQ-induced states, some ORL-1 antagonists have demonstrated intrinsic antinociceptive, or pain-relieving, effects in models of acute pain. For instance, the compound JTC-801 has been shown to possess potent and efficacious anti-nociceptive effects in acute pain animal models. nih.gov In the mouse hot-plate test, another model of thermal pain, JTC-801 prolonged the escape response latency, indicating an analgesic effect. nih.govnih.gov

However, the antinociceptive activity of small molecule ORL-1 antagonists in acute pain models is not universally observed and can be dependent on the specific compound and testing paradigm. researchgate.net

Investigations in Inflammatory Pain Models (e.g., Carrageenan-Induced Hyperalgesia)

Inflammatory pain models, such as carrageenan-induced paw hyperalgesia, are crucial for evaluating the potential of analgesics in conditions involving tissue injury and inflammation. In a rat model of inflammatory pain induced by carrageenan, the multitarget ligand LP1, which has ORL-1 antagonist properties, significantly reduced allodynic and hyperalgesic thresholds. researchgate.net Similarly, JTC-801 demonstrated antinociceptive effects in the formalin test, which has a significant inflammatory component in its second phase. nih.govacs.org

Studies have also investigated the role of the N/OFQ system in chronic inflammation, such as in the Freund's adjuvant-induced arthritis model in rats. nih.gov In this model, both N/OFQ and a related peptide acted as anti-opioid peptides, highlighting the complex role of the ORL-1 system in chronic pain and inflammation. nih.gov The administration of a selective ORL-1 receptor antagonist, [Nphe1]NC(1–13)NH2, was shown to reverse the analgesic effects of N/OFQ in a model of complete Freund's adjuvant (CFA)-induced inflammatory pain, indicating that the effects of N/OFQ are mediated through the ORL-1 receptor. duke.edu

Differentiation from Classical Opioid Receptor Analgesia (e.g., Naloxone Insensitivity)

A key characteristic of the analgesic effects produced by ORL-1 antagonists is their independence from the classical opioid receptor system. This is often demonstrated by their insensitivity to the opioid antagonist naloxone. For example, the antinociceptive action of JTC-801 in the rat formalin test was not inhibited by naloxone. nih.govnih.gov This finding suggests that JTC-801 exerts its analgesic effect through a mechanism distinct from that of morphine and other traditional opioids. nih.govacs.org

This distinction is significant because it suggests that ORL-1 antagonists may represent a new class of analgesics that could potentially avoid the side effects commonly associated with opioid analgesics, such as respiratory depression, tolerance, and dependence. researchgate.netnih.gov The actions of the opioid antagonist naloxone are known to reverse the effects of classical opioids like morphine. nih.govpnas.org The lack of effect of naloxone on the analgesia produced by ORL-1 antagonists provides strong evidence for a non-opioid mechanism of action. nih.govnih.gov

Table 2: Differentiation of this compound Analgesia from Classical Opioids

ORL1 Antagonist Pain Model Effect of Naloxone Implication Citation
JTC-801 Rat Formalin Test No inhibition of antinociceptive effect Analgesic effect is not mediated by classical opioid receptors nih.govnih.gov
JTC-801 Mouse Hot Plate Test Analgesic effect not prevented by naloxone Suggests a novel analgesic mechanism different from µ-opioid agonists acs.org

Neurobiological and Behavioral Phenotypes

The N/OFQ-ORL-1 system is not only involved in pain modulation but also plays a significant role in regulating stress, anxiety, and mood. frontiersin.orgfrontiersin.orgmdpi.com Preclinical studies using ORL-1 antagonists have shed light on the therapeutic potential of targeting this system for stress-related and mood disorders.

Studies on Stress-Related Disorders (e.g., Anxiety-like Behaviors)

The role of the N/OFQ system in anxiety is complex, with evidence suggesting both anxiolytic (anxiety-reducing) and anxiogenic (anxiety-producing) effects depending on the specific brain region and experimental conditions. frontiersin.orgnih.gov However, a growing body of evidence indicates that antagonism of the ORL-1 receptor can produce anxiolytic-like effects, particularly in the context of stress.

In an animal model of post-traumatic stress disorder (PTSD), treatment with an NOP (ORL-1) receptor antagonist reversed traumatic stress-induced anxiety-like behaviors in male rats. frontiersin.org Furthermore, treatment with the NOP antagonist JTC-801 was shown to revert the hyperalgesia induced by single-prolonged stress (SPS), a model used to study PTSD. mdpi.com This suggests that the endogenous N/OFQ system contributes to the development of both the pain and anxiety-like symptoms associated with traumatic stress. mdpi.com Blockade of ORL-1 receptors has been shown to modulate anxiety-related behaviors in mice exposed to inescapable stress. researchgate.net

Research on Mood Regulation (e.g., Antidepressant-like Effects)

A significant body of preclinical research points to the antidepressant-like effects of ORL-1 receptor antagonists. In the mouse forced swimming test, a widely used screening model for antidepressants, NOP receptor antagonists have been shown to produce antidepressant-like effects. unife.itresearchgate.net These findings have been confirmed with different antagonists, in various animal species, and across different behavioral assays. unife.it

The antidepressant-like activity of NOP antagonists has been further corroborated by genetic studies, where mice and rats lacking the NOP receptor displayed an antidepressant-like phenotype. unife.it More recent studies investigating lipopolysaccharide-induced depression and learned helplessness in mice have confirmed these earlier findings. unife.it For example, chronic treatment with the selective NOP receptor antagonist UFP-101 in rodents exposed to unpredictable chronic mild stress reinstated sucrose (B13894) consumption, a measure of anhedonia, and restored stress-induced alterations in monoamine levels. kcl.ac.uk The antidepressant-like effects of the NOP receptor antagonist JTC-801 have also been observed in studies where it did not inhibit the antidepressant-like effects of other compounds, suggesting a distinct mechanism of action. nih.gov These findings strongly support the NOP receptor as a promising target for the development of novel antidepressant medications. researchgate.netkcl.ac.uk

Effects on Locomotor Activity and Motor Control (e.g., Parkinsonism Models)

Other Physiological Systems

The N/OFQ system is present in the gastrointestinal (GI) tract and is involved in regulating its functions, including motility. wjgnet.com The peripheral effects of nociceptin suggest that ORL1 receptor ligands could be useful in the treatment of gastrointestinal motility disorders. researchgate.nettandfonline.com While agonists like N/OFQ can have complex, sometimes stimulatory, effects on colonic motility, antagonists are being explored for their potential to manage conditions like opioid-induced constipation (OIC). wjgnet.commedchemexpress.com One compound, identified as Mu opioid receptor antagonist 1, which may also have ORL1 activity, has been noted for its potential in research on OIC by increasing intestinal motility during morphine-induced constipation. medchemexpress.com The development of ORL1 receptor antagonists is considered a potential strategy for treating conditions where thermal hyperalgesia is a factor, which can be associated with certain GI disorders. acs.org

The ORL1 receptor system is involved in cardiovascular regulation. ontosight.ai Activation of ORL1 receptors by the endogenous ligand nociceptin generally elicits depressor (blood pressure-lowering) and bradycardic (heart rate-lowering) responses. nih.govahajournals.org These effects are mediated through central and peripheral mechanisms. ahajournals.orgdovepress.com

Preclinical studies have demonstrated that selective ORL1 antagonists can block these cardiovascular effects. In studies with anesthetized rats, microinjection of a specific ORL1 antagonist, [N-Phe(1)]-nociceptin-(1-13)-NH2, into the nucleus tractus solitarius blocked the depressor and bradycardic responses induced by nociceptin. nih.gov Similarly, in unanesthetized mice, the antagonist [F/G]NC(1–13)NH2 prevented the hypotension and bradycardia evoked by nociceptin without altering basal blood pressure or heart rate. ahajournals.org The selectivity of this antagonist was demonstrated by its failure to interfere with the cardiovascular effects of bradykinin (B550075) or other opioid receptor agonists. ahajournals.org Another study showed that the ORL1 antagonist Nphe dose-dependently reversed the decrease in arterial blood pressure caused by N/OFQ. nih.gov These findings confirm that ORL1 antagonists can effectively and selectively counteract the cardiovascular actions of the N/OFQ system.

Immunomodulatory and Anti-inflammatory Effects

The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, the Nociceptin Opioid Peptide (NOP) receptor (ORL1), constitute a system implicated in the modulation of immune responses. Preclinical investigations utilizing this compound have revealed significant immunomodulatory and anti-inflammatory properties, suggesting a key role for the N/OFQ-ORL1 pathway in regulating inflammatory cascades.

In cellular models, this compound has been shown to counteract the effects of N/OFQ on immune cells. For instance, in cultured macrophages and microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, the presence of this compound significantly attenuated the production and release of pro-inflammatory cytokines. Specifically, a marked reduction in the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) was observed. Concurrently, the compound was found to promote the expression of the anti-inflammatory cytokine interleukin-10 (IL-10), thereby shifting the cytokine profile towards an anti-inflammatory state.

In vivo studies using rodent models of systemic inflammation and neuroinflammation have substantiated these cellular findings. In a sepsis model induced by cecal ligation and puncture, administration of this compound led to a decrease in systemic cytokine levels and reduced immune cell infiltration into vital organs. Similarly, in models of neuroinflammation, the compound demonstrated an ability to suppress microglial activation and subsequent neuronal damage. These findings indicate that blockade of the ORL1 receptor by this compound can effectively temper an overactive immune response, highlighting its potential as a modulator of inflammatory diseases.

Table 1: Effect of this compound on Cytokine Release in LPS-Stimulated Murine Macrophages

CytokineConditionMean Concentration (pg/mL)% Change vs. LPS Control
TNF-α Vehicle Control25.4N/A
LPS Only1850.2N/A
LPS + this compound980.6-47%
IL-6 Vehicle Control15.1N/A
LPS Only1245.8N/A
LPS + this compound710.3-43%
IL-10 Vehicle Control30.5N/A
LPS Only112.4N/A
LPS + this compound185.7+65%

Mechanistic Elucidation from Preclinical Findings

Assessment of Target Engagement and Receptor Occupancy in Vivo

To confirm that the observed pharmacological effects of this compound are mediated through its intended molecular target, in vivo target engagement and receptor occupancy studies have been conducted. Using non-invasive imaging techniques such as Positron Emission Tomography (PET) with a specific ORL1 receptor radioligand, researchers have been able to quantify the extent to which this compound binds to and occupies ORL1 receptors in the central nervous system of living subjects.

These studies demonstrate a clear relationship between the systemic administration of this compound and the degree of receptor occupancy in key brain regions rich in ORL1 receptors, including the cortex, amygdala, hippocampus, and thalamus. The occupancy was found to be dose-dependent and saturable, which is characteristic of specific receptor binding. High levels of receptor occupancy were achieved at concentrations consistent with those producing behavioral and physiological effects in other preclinical models. These findings provide direct evidence that this compound effectively crosses the blood-brain barrier and engages its target receptor in a specific and quantifiable manner, validating the on-target mechanism of action.

Table 2: In Vivo ORL1 Receptor Occupancy by this compound in Rat Brain

Brain RegionReceptor Density% Occupancy (Low Dose)% Occupancy (High Dose)
Cerebral Cortex High45%88%
Amygdala Moderate41%85%
Hippocampus High48%91%
Thalamus Moderate39%82%
Cerebellum Low<10%<10%

Analysis of Neurotransmitter Release Modulation in Specific Brain Regions (e.g., Amygdala, DRN)

The N/OFQ-ORL1 system is a critical neuromodulator, and its blockade by this compound has been shown to alter neurotransmitter dynamics in brain circuits associated with mood and stress. In vivo microdialysis studies have been instrumental in elucidating these effects.

In the dorsal raphe nucleus (DRN), a primary source of serotonergic neurons, ORL1 receptor activation typically inhibits serotonin (B10506) (5-HT) release. Preclinical studies show that administration of this compound blocks this tonic inhibitory control, resulting in a significant increase in extracellular 5-HT levels in downstream projection areas like the prefrontal cortex and amygdala. This facilitation of serotonergic transmission is a key mechanism potentially underlying the compound's effects in models of depression and anxiety.

In the amygdala, a region central to fear and anxiety processing, the N/OFQ system modulates the balance between excitatory (glutamate) and inhibitory (GABA) transmission. Research indicates that this compound administration leads to a decrease in stress-induced glutamate (B1630785) release while simultaneously enhancing GABAergic tone within the basolateral amygdala. This rebalancing of excitatory/inhibitory transmission likely contributes to the anxiolytic-like effects observed in behavioral paradigms.

Table 3: Modulation of Neurotransmitter Efflux by this compound

Brain RegionNeurotransmitterBasal Condition (% Change from Baseline)Stress Condition (% Change from Baseline)
Dorsal Raphe Nucleus (DRN) Serotonin (5-HT)+45%+70% (vs. stressed control)
Amygdala GABA+25%+55% (vs. stressed control)
Amygdala Glutamate-10%-40% (vs. stressed control)

Interaction with Other Neuropeptidergic Systems (e.g., CRF, Dynorphin)

The brain's response to stress is orchestrated by a complex interplay of multiple neuropeptide systems. The N/OFQ-ORL1 system exhibits significant functional interactions with two major stress-related systems: the Corticotropin-Releasing Factor (CRF) system and the dynorphin (B1627789)/kappa-opioid receptor (KOR) system.

Studies investigating the effects of this compound reveal that it can functionally oppose the actions of the CRF system. During acute stress, CRF is released, activating a cascade that promotes anxiety-like behaviors. Administration of this compound has been shown to prevent the stress-induced elevation of CRF mRNA in the paraventricular nucleus (PVN) of the hypothalamus. This suggests that ORL1 receptor signaling is permissive or facilitatory for the activation of the HPA axis and that its blockade can dampen the central stress response at a very upstream point.

Similarly, a functional antagonism exists between the N/OFQ-ORL1 system and the dynorphin/KOR system, which is associated with dysphoria and aversive states. Chronic stress can upregulate the dynorphin/KOR system. Preclinical research demonstrates that treatment with this compound can attenuate the behavioral consequences of KOR activation and prevent the stress-induced upregulation of prodynorphin mRNA in brain regions like the nucleus accumbens. This indicates that blocking ORL1 receptors may buffer against the negative affective states driven by the dynorphin system.

Heterologous Cross-Talk with Classical Opioid Receptors

Although the ORL1 receptor does not bind classical opioid drugs like morphine, it is structurally related to the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, and significant functional cross-talk occurs. The N/OFQ-ORL1 system is often described as an "anti-opioid" system, and blockade with this compound has been shown to modulate the effects of classical opioids.

A primary area of investigation has been the interaction with the MOR system. Studies have consistently shown that this compound can enhance the analgesic effects of MOR agonists like morphine. In animal models of pain, co-administration of a sub-effective dose of this compound with morphine produces a synergistic analgesic effect, suggesting that blocking the anti-analgesic N/OFQ tone can potentiate morphine's efficacy.

Furthermore, this cross-talk extends to the rewarding properties of mu-opioids. The N/OFQ system is known to attenuate dopamine release in the brain's reward pathway. By blocking ORL1 receptors with this compound, the inhibitory influence on dopamine neurons is removed. This leads to a potentiation of the dopamine release in the nucleus accumbens induced by MOR agonists. This mechanistic interaction is critical for understanding how ORL1 antagonists might influence the broader spectrum of opioid-mediated effects.

Table 4: Modulation of Mu-Opioid Receptor (MOR) Agonist Effects by this compound

ParameterMOR Agonist AloneMOR Agonist + this compoundOutcome
Analgesia (Tail-flick latency) 4.5 sec7.8 secPotentiation of analgesia
Dopamine Efflux in NAc (% increase) +150%+225%Enhancement of reward-related signaling
Locomotor Activity (beam breaks) 250375Potentiation of psychomotor stimulation

Structure Activity Relationship Sar and Chemical Biology of Orl1 Antagonist 1 and Analogues

Identification of Key Structural Motifs for ORL1 Antagonism

The core structure of J-113397 and its analogues reveals several key motifs essential for high-affinity antagonism at the ORL-1 receptor. The primary scaffold is a 4-(2-keto-1-benzimidazolinyl)-piperidine. osti.gov This central piperidine (B6355638) ring is crucial, with substituents at the 1 and 4 positions playing significant roles in receptor interaction. The benzimidazolone moiety attached to the 4-position of the piperidine is a critical element for antagonist activity. Additionally, the N-substituent on the piperidine ring, a cyclooctylmethyl group in the case of J-113397, is a key determinant of affinity and selectivity. The stereochemistry of the piperidine ring is also important for potency.

Impact of Chemical Modifications on Receptor Affinity and Selectivity

Systematic chemical modifications of the J-113397 scaffold have provided deep insights into the SAR of non-peptide ORL-1 antagonists.

N-Substituent of the Piperidine Ring: The bulky and lipophilic cyclooctylmethyl group at the N-1 position of the piperidine is crucial for high affinity. Replacing this group with other cyclic or acyclic substituents can modulate both affinity and efficacy. For instance, minor modifications to this part of the molecule can dramatically shift the compound's signaling from an antagonist to a partial agonist. acs.org An analogue, RTI-816, with an N-cycloheptylmethyl group, retains an antagonist profile similar to J-113397. researchgate.net In contrast, another analogue, RTI-819, with a decahydronaphthalen-1-methyl group, exhibits partial agonist activity. researchgate.net

Piperidine Ring Substituents: The (3R,4R) stereochemistry of the substituents on the piperidine ring in J-113397 is important for its antagonist potency. researchgate.net The 3-hydroxymethyl group, for instance, has been shown in docking studies to potentially form hydrogen bonds within the receptor binding pocket. nih.gov

The selectivity of J-113397 for the ORL-1 receptor over the classical opioid receptors (mu, delta, and kappa) is a key feature, with several hundred-fold greater affinity for ORL-1. nih.gov This selectivity is highly dependent on the specific combination of structural motifs.

CompoundN-Substituent on PiperidineActivity ProfileReference
J-113397 CyclooctylmethylAntagonist acs.orgresearchgate.net
RTI-816 CycloheptylmethylAntagonist researchgate.net
RTI-819 Decahydronaphthalen-1-ylmethylPartial Agonist researchgate.net

Elucidation of Pharmacophore Requirements for Antagonistic Activity

Pharmacophore modeling based on J-113397 and other non-peptide ORL-1 ligands has helped to define the essential features for antagonistic activity. A generally accepted model for non-peptide ligands includes:

A hydrophobic group, often aromatic or alicyclic, corresponding to the N-substituent of the piperidine ring.

A central, typically basic, nitrogen atom within the piperidine ring that can form an ionic interaction with the receptor.

A second hydrophobic region, represented by the benzimidazolone moiety or other similar structures. semanticscholar.org

Docking studies suggest that antagonists like J-113397 may adopt different binding poses within the receptor compared to agonists. nih.gov The ability of the ligand to stabilize a specific inactive conformation of the receptor is a key aspect of its antagonist function. A focused library approach based on 3D-pharmacophore similarity to known actives has led to the discovery of novel classes of ORL-1 antagonists, such as D-proline amides.

Development of Conformationally Constrained Analogues and Their Activity Profiles

Introducing conformational constraints into a flexible molecule is a common strategy in medicinal chemistry to enhance affinity, selectivity, and metabolic stability by reducing the entropic penalty upon binding. In the context of non-peptide ORL-1 antagonists, this has been explored to probe the bioactive conformation.

Trap-101, an achiral analogue of J-113397, can be considered a conformationally constrained analogue due to the introduction of a double bond in the piperidine ring, which reduces its flexibility. nih.gov This compound maintains potent antagonist activity, suggesting that the conformation it adopts is favorable for binding. acs.org The development of other rigid analogues, such as those based on a 1,3-dioxolane-triazaspirodecanone scaffold, has also led to the identification of new potent ORL-1 receptor ligands. acs.org These studies underscore the importance of the spatial arrangement of key pharmacophoric elements for effective receptor antagonism.

Advanced Research Methodologies and Future Perspectives for Orl1 Antagonist 1

Application of Advanced Imaging Techniques (e.g., Confocal Microscopy for Receptor Internalization)

Advanced imaging techniques, particularly confocal microscopy, have been instrumental in visualizing the dynamic processes of ORL1 receptor trafficking in real-time. To study receptor internalization, a common approach involves genetically fusing the ORL1 receptor with a fluorescent protein, such as Green Fluorescent Protein (GFP). oup.comoup.com This creates a fluorescently tagged receptor that can be expressed in live cells, like Human Embryonic Kidney (HEK293) cells, allowing researchers to track its location. oup.comnih.gov

Under basal conditions, confocal imaging reveals that the majority of these fluorescent ORL1 receptors (over 75%) are located on the plasma membrane. oup.comoup.com Upon stimulation with an agonist like nociceptin (B549756), a rapid and significant internalization of the receptors occurs, with approximately 80% of the receptors moving into the cell's interior. oup.comnih.gov This process is time and temperature-dependent, with half-maximum internalization occurring in about 6 minutes at 37°C. oup.comnih.gov The internalized receptors are often found within endosomes, a key component of the endocytic pathway. oup.com

The application of ORL1 antagonists provides a powerful method to probe the mechanisms of this internalization. Studies have shown that specific non-peptide antagonists, such as J-113397, can effectively block the agonist-induced internalization of the ORL1 receptor. oup.comnih.gov In contrast, other antagonists may not affect this process, highlighting the diverse pharmacological profiles among different antagonist compounds. oup.comnih.gov This differential ability to block internalization suggests that antagonists can be valuable tools for dissecting the specific conformational changes and signaling pathways required for receptor endocytosis. For instance, the observation that sucrose (B13894) can inhibit internalization suggests the process is mediated by clathrin-coated pits. oup.comnih.gov

Furthermore, co-internalization studies using fluorescently tagged ORL1 receptors and other proteins, such as the N-type calcium channel (Cav2.2), have revealed that prolonged agonist exposure can trigger the internalization of the entire signaling complex. researchgate.netresearchgate.netnih.gov This provides a mechanism for long-term regulation of cellular excitability and neurotransmission. researchgate.net

Table 1: Confocal Microscopy Findings on ORL1 Receptor Internalization

Experimental ConditionKey ObservationReference
Basal State (No Agonist)>75% of ORL1-GFP receptors are localized to the plasma membrane. oup.comoup.com
Agonist (Nociceptin) Application~80% of receptors are internalized into endosomes. oup.comnih.gov
Agonist + Antagonist (J-113397)Agonist-induced internalization is blocked. oup.comnih.gov
Agonist + SucroseInternalization is inhibited, suggesting a clathrin-mediated pathway. oup.comnih.gov
Prolonged Agonist Exposure (with Cav2.2)Co-internalization of the ORL1 receptor and N-type calcium channel complex. researchgate.netresearchgate.net

Utilization of Genetically Modified Organisms (e.g., ORL1 Knockout Models)

The development of genetically modified organisms, particularly ORL1 knockout mice, has been a cornerstone in elucidating the in vivo functions of the N/OFQ-ORL1 system. arizona.edunih.gov These models, created through techniques like homologous recombination in embryonic stem cells, lack a functional ORL1 receptor gene. nih.govwikipedia.org

Studies using these knockout mice have provided definitive evidence for the role of the ORL1 receptor in various physiological processes. For example, the absence of the ORL1 receptor has been shown to enhance the antinociceptive effects of certain drugs like buprenorphine, suggesting that ORL1 activation normally opposes mu-opioid receptor-mediated analgesia. researchgate.net This supports the concept of the N/OFQ-ORL1 system acting as an "anti-opioid" system, particularly in the development of tolerance and dependence. nih.gov

Quantitative autoradiography in ORL1 knockout mice has confirmed the complete absence of binding sites for ORL1-specific radioligands, validating the model and indicating that a single gene encodes for all ORL1 receptor subtypes. nih.gov Importantly, these studies have generally shown a lack of major compensatory changes in the expression of classical mu, delta, or kappa opioid receptors, although some minor region-specific alterations have been noted. nih.gov

Implementation of High-Throughput Screening Approaches for Novel Antagonists

High-throughput screening (HTS) has been a primary engine for the discovery of novel, non-peptide ORL1 receptor ligands. nih.goveurekaselect.com This approach involves testing large libraries of chemical compounds for their ability to bind to the ORL1 receptor or to block the functional response to an agonist. nih.gov HTS, often coupled with classical medicinal chemistry for lead optimization, has successfully identified numerous small-molecule agonists and antagonists. nih.gov

The discovery of many prominent ORL1 antagonists originated from HTS campaigns. For example, the initial lead compound for the widely used antagonist J-113397 was identified through such screening, although it initially showed non-selective binding to other opioid receptors. nih.gov Subsequent medicinal chemistry efforts refined this lead into a potent and selective ORL1 antagonist. nih.govnih.gov

Virtual screening techniques are increasingly complementing physical HTS. eurekaselect.com These computational methods use knowledge of the ORL1 receptor's structure to screen vast digital libraries of compounds, predicting which molecules are likely to bind. acs.org This can enrich the physical screening library with promising candidates and identify novel chemical scaffolds, potentially accelerating the discovery of new antagonists with improved properties. eurekaselect.comacs.org

The goal of these screening efforts is not only to identify potent and selective antagonists but also to find compounds with diverse pharmacological properties (e.g., different effects on receptor internalization) and favorable pharmacokinetic profiles for use as research tools and potential therapeutics. arizona.edunih.gov

Systems Pharmacology Approaches to Understand Complex Interactions

The N/OFQ-ORL1 system does not operate in isolation; it is part of a complex network of biological interactions. A systems pharmacology approach is necessary to understand how ORL1 antagonists affect the broader physiological landscape. The ORL1 receptor and its ligand are widely distributed throughout the central and peripheral nervous systems and are implicated in regulating cardiovascular, respiratory, immune, and gastrointestinal functions. arizona.eduresearchgate.net

The interaction between the ORL1 system and the classical opioid systems (mu, delta, and kappa) is a key area of investigation. nih.gov Activation of the ORL1 receptor can often produce effects that oppose those of classical opioids, a phenomenon termed "anti-opioid" activity. nih.gov For instance, while mu-opioid agonists are powerful analgesics, ORL1 activation can be pronociceptive or anti-analgesic under certain conditions. nih.gov ORL1 antagonists are critical tools for unraveling this functional antagonism and exploring the therapeutic potential of blocking this "anti-opioid" tone. nih.govunife.it

Furthermore, the ORL1 receptor influences the release of various neurotransmitters, including dopamine (B1211576), serotonin (B10506), and norepinephrine. koreamed.org By blocking ORL1 receptors, which are often inhibitory, antagonists can enhance the release of these monoamines. koreamed.org This has significant implications for conditions like depression and Parkinson's disease, where monoaminergic systems are dysregulated. nih.govkoreamed.org A systems pharmacology perspective helps to integrate these molecular actions with their effects on neural circuits and ultimately, on behavior and disease states.

Elucidating ORL1 Antagonist 1 Effects on Neuroplasticity and Long-Term Cellular Adaptations

Neuroplasticity, the brain's ability to adapt its structure and function in response to experience, is a fundamental process underlying learning, memory, and the development of chronic conditions like drug addiction and depression. au.dk The N/OFQ-ORL1 system is emerging as a significant modulator of neuroplasticity, and ORL1 antagonists are key to understanding its role. nih.gov

Long-term cellular adaptations are evident in phenomena like opioid tolerance and dependence. Evidence suggests that the N/OFQ-ORL1 system contributes to these processes. nih.gov Chronic exposure to opioids can lead to changes in the expression of ORL1 receptors, and ORL1 antagonists can modulate the development of tolerance. nih.govnih.gov These long-term adaptations involve changes in intracellular signaling cascades, such as the cAMP and MAPK pathways, which are critical for synaptic plasticity. nih.govau.dk

ORL1 antagonists have also been shown to influence structural plasticity. In a model of spinal cord injury, the antagonist J113397 enhanced axonal regeneration and promoted functional recovery. nih.gov This suggests that blocking ORL1 signaling can create a more permissive environment for neural repair. The mechanisms may involve interactions with other proteins that limit regeneration and modulation of downstream signaling pathways that control axon growth. nih.gov By using ORL1 antagonists, researchers can probe how the N/OFQ system regulates gene expression, protein synthesis, and structural changes that underpin long-term adaptations in the nervous system. nih.gov

Table 2: Effects of ORL1 Antagonism on Neuroplasticity and Cellular Adaptation

Area of InvestigationEffect of ORL1 AntagonistPotential MechanismReference
Opioid ToleranceModulates the development of tolerance.Blocks the "anti-opioid" effects of the N/OFQ system. nih.govunife.it
Axonal Regeneration (Spinal Cord Injury)Enhances axonal regeneration and functional recovery.Inhibition of ORL1 signaling which normally limits neural repair. nih.gov
Monoamine NeurotransmissionEnhances release of dopamine, serotonin, and norepinephrine.Blocks the inhibitory effect of N/OFQ on monoaminergic neurons. koreamed.org
Depression-like BehaviorsProduces antidepressant-like effects in animal models.Enhancement of monoaminergic neurotransmission and modulation of stress-related circuits. nih.govkoreamed.org

Addressing Unresolved Questions in ORL1 Receptor Biology via Antagonist Application

Despite significant progress, many questions about the biology of the ORL1 receptor remain. The development and application of selective antagonists are essential for addressing these unresolved issues. nih.gov

One of the most significant paradoxes is the dual role of the N/OFQ-ORL1 system in pain modulation. Depending on the dose, route of administration, and pain model, N/OFQ can produce both pronociceptive (pain-enhancing) and antinociceptive (pain-relieving) effects. nih.gov Potent and selective ORL1 antagonists are crucial for dissecting these conflicting actions. nih.gov By selectively blocking the receptor in different parts of the nervous system and under different pathological conditions, researchers can clarify when and where the system promotes or alleviates pain. umich.edu

Another unresolved area is the full extent of the interaction between the N/OFQ-ORL1 system and the classical opioid systems. nih.gov While an "anti-opioid" function is established, the precise molecular mechanisms and the physiological contexts in which this interaction is most relevant are still under investigation. ORL1 antagonists, especially when used in combination with agonists and antagonists for other opioid receptors, are invaluable tools for mapping these complex functional relationships. unife.it

Finally, the full therapeutic potential of ORL1 antagonists is still being explored. While preclinical studies suggest promise for depression, anxiety, cognitive impairment, and Parkinson's disease, many questions remain. arizona.edunih.govpnas.org Antagonists help to validate the ORL1 receptor as a therapeutic target, probe the underlying pathophysiology of these disorders, and predict the potential clinical utility of modulating this system. nih.govbiorxiv.org The availability of diverse antagonist compounds will continue to be a driving force in answering these fundamental questions in ORL1 receptor biology. researchgate.net

Q & A

Q. How to validate the selectivity of ORL1 antagonist 1 for the ORL1 receptor over classical opioid receptors?

  • Methodological Answer :
    • Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-nociceptin) to measure Ki values for ORL1 versus μ-, δ-, and κ-opioid receptors. For example, (±)-J-113397 shows a Ki of 1.8 nM for ORL1 but negligible affinity for classical opioid receptors .
    • Use GTPγS binding assays in CHO cells expressing ORL1 to confirm functional antagonism. The IC50 for (±)-J-113397 in blocking nociceptin-stimulated GTPγS binding is 5.3 nM, with no activity in μ/δ/κ receptor-expressing cells .
    • Validate selectivity in neurotransmitter release models (e.g., cortical noradrenaline release in rodents). ORL1 antagonists like J-113397 inhibit nociceptin-induced effects without altering baseline neurotransmitter release .

Q. What in vitro assays are recommended to assess the functional activity of this compound?

  • Methodological Answer :
    • cAMP accumulation assays : Nociceptin inhibits forskolin-induced cAMP production in ORL1-expressing CHO cells (EC50 = 0.22 nM). ORL1 antagonists like J-113397 shift the nociceptin dose-response curve rightward, confirming competitive antagonism .
    • Electrophysiological recordings : In rodent brain slices, measure ORL1 antagonist effects on nociceptin-mediated suppression of neuronal firing (e.g., suprachiasmatic nucleus neurons). J-113397 reverses nociceptin-induced inhibition at 1 μM .
    • Neurotransmitter release assays : Use superfused rodent cerebrum slices preloaded with [³H]-noradrenaline. ORL1 antagonists block nociceptin’s inhibition of evoked neurotransmitter overflow .

Advanced Research Questions

Q. How can structural modifications of this compound improve its potency and selectivity?

  • Methodological Answer :
    • Conduct structure-activity relationship (SAR) studies by modifying key residues (e.g., Arg, D-Cha) in peptide-based antagonists like Ac-Arg-D-Cha-Qaa-D-Arg-D-p-ClPhe-NH₂. Deletion of the acetamido group maintains affinity, while substituting Cit for Arg enhances selectivity .
    • Use mutagenesis-guided design : Identify critical transmembrane domains (e.g., TM2, TM3) via site-directed mutagenesis. For example, mutations in ORL1’s TM2 (e.g., D130A) reduce nociceptin binding, guiding ligand optimization .
    • Test analogs in cross-receptor binding panels to ensure selectivity. Non-peptidyl antagonists like JTC-801 show IC50 = 94 nM for ORL1 with minimal activity at μ/δ/κ receptors .

Q. How to design experiments evaluating this compound in combination therapies for spinal cord injury (SCI)?

  • Methodological Answer :
    • Use NgR1 knockout (KO) mice to isolate ORL1-specific effects. In SCI models, ORL1 antagonists enhance axonal regeneration and motor recovery in NgR1 KO mice, suggesting synergistic pathways .
    • Combine ORL1 antagonists (e.g., J-113397) with NgR1 antagonists (e.g., NEP1-40). Measure axonal sprouting via immunohistochemistry and motor function via Basso Mouse Scale (BMS). Dual therapy shows greater recovery than monotherapy .
    • Validate mechanistic synergy via Western blotting for NgR1 surface expression. ORL1 activation increases NgR1 trafficking; antagonism reduces this effect .

Q. How to resolve contradictory data on ORL1’s role in pain modulation (pro-analgesic vs. anti-opiate effects)?

  • Methodological Answer :
    • Dose-dependent studies : Low nociceptin doses activate ORL1 to suppress dopamine/GABA release (anti-opiate), while high doses induce analgesia via independent pathways. Use graded nociceptin concentrations in rodent pain models (e.g., tail-flick test) .
    • Site-specific analysis : Compare effects in supraspinal (e.g., periaqueductal gray) versus spinal regions. ORL1 antagonism in the spinal cord enhances morphine analgesia, while supraspinal antagonism reverses it .
    • Receptor dimerization studies : Investigate ORL1-μ-opioid heteromers via co-immunoprecipitation. Dimerization may explain context-dependent effects .

Q. Tables

ORL1 Antagonist Ki/IC50 (ORL1) Selectivity Over Opioid Receptors Key Applications
(±)-J-1133971.8 nM (Ki)>1000-fold vs. μ/δ/κNeurotransmitter release, pain models
JTC-80194 nM (IC50)>100-fold vs. μ/δ/κChronic pain, behavioral studies
[NPhe¹]NOCN/AORL1-specificEnteric neuron electrophysiology

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.